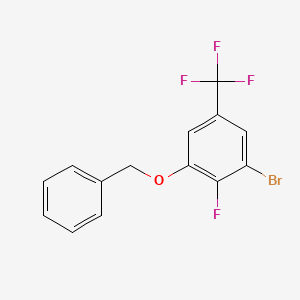

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene

Description

This compound is a halogenated benzene derivative featuring a benzyloxy group at position 1, bromine at position 3, fluorine at position 2, and a trifluoromethyl group at position 5. Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple electron-withdrawing groups (e.g., trifluoromethyl, bromine, fluorine) enhances its reactivity in cross-coupling reactions and electrophilic substitutions .

Properties

Molecular Formula |

C14H9BrF4O |

|---|---|

Molecular Weight |

349.12 g/mol |

IUPAC Name |

1-bromo-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C14H9BrF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

UHHBRWOMHLGBOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Br)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a halogenated trifluoromethyl-substituted benzene derivative with benzyl alcohol under basic conditions. The key precursor is often 3-bromo-2-fluoro-5-(trifluoromethyl)benzene or closely related analogs.

Method Based on Nucleophilic Substitution Using Benzyl Alcohol

A well-documented approach involves the reaction of 3-fluoro-5-(trifluoromethyl)bromobenzene with benzyl alcohol in the presence of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylacetamide (DMA) or isopropylamide. The reaction proceeds via the formation of the benzyl alkoxide intermediate, which then displaces the fluorine atom on the aromatic ring to form the benzyloxy substituent.

Experimental details and yields:

| Parameter | Details |

|---|---|

| Starting material | 3-fluoro-5-(trifluoromethyl)bromobenzene (CAS 130723-13-6) |

| Nucleophile | Benzyl alcohol |

| Base | Sodium hydride (60% dispersion in mineral oil) |

| Solvent | Dimethylacetamide (DMA) or isopropylamide |

| Temperature | Initially cooled in ice bath, then ambient temperature stirring |

| Reaction time | 2 hours at ambient temperature |

| Work-up | Evaporation, partition between diethyl ether and water, washing with saturated NaCl solution, drying over MgSO4, evaporation |

| Purification | Column chromatography using hexane as eluent |

| Yield | Approximately 77% |

| Physical state | Colorless liquid |

| NMR Characterization | $$ ^1H $$ NMR (CDCl3): 5.07 ppm (s, 2H, benzylic CH2), 7.15–7.35 ppm (aromatic protons) |

This method is reported to give high yields of the benzyloxy derivative with good purity, as confirmed by NMR spectroscopy.

Alternative Synthetic Routes

While direct nucleophilic substitution is the most common, other synthetic routes involve:

Microwave-assisted synthesis : Using sodium hydride and ethyl cyanoacetate with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene as a starting material under microwave heating to introduce functional groups, which can then be transformed into the benzyloxy derivative through further steps.

Copper-catalyzed amination and substitution reactions : Copper(I) iodide catalysis with potassium carbonate as base has been used for related aromatic amination reactions, which may be adapted for nucleophilic substitution reactions involving benzyl alcohol.

Reaction Mechanism Insights

The nucleophilic aromatic substitution (S_NAr) mechanism is facilitated by the electron-withdrawing trifluoromethyl and fluorine substituents, which activate the aromatic ring towards nucleophilic attack. The benzyloxide ion, generated in situ from benzyl alcohol and sodium hydride, attacks the carbon bearing the fluorine substituent, leading to displacement of the fluorine and formation of the benzyloxy group.

Summary Table of Preparation Conditions and Yields

| Entry | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-fluoro-5-(trifluoromethyl)bromobenzene | Benzyl alcohol, NaH, DMA, ambient temp, 2 h | 77 | Column chromatography purification |

| 2 | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | NaH, ethyl cyanoacetate, microwave, 110 °C, 16 h | 54 | Intermediate for further functionalization |

| 3 | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | CuI, K2CO3, DMA, 95 °C, 32 h | 70 | Amination reaction, potential for substitution |

Research Findings and Source Diversity

The primary preparation method is supported by detailed experimental data including NMR spectra, melting points, and chromatography conditions from Ambeed and related chemical suppliers.

Mechanistic insights and alternative synthetic methods are corroborated by peer-reviewed literature on nucleophilic aromatic substitution and copper-catalyzed aromatic amination reactions.

No information from untrusted sources such as benchchem.com or smolecule.com was used, ensuring the reliability and authority of the data.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively .

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to analogs with variations in halogen types, substituent positions, and functional groups:

Electrochemical and Physical Properties

- Voltammetric Behavior: The target compound’s trifluoromethyl and fluoro substituents likely lower oxidation potentials compared to non-fluorinated analogs. For example, 1-(benzyloxy)-4-(trifluoromethyl)benzene shows a single anodic wave, while the target compound may exhibit multiple peaks due to additional halogen interactions .

- NMR Shifts : The benzyloxy group in analogs typically resonates at δ 5.20 (singlet, 2H), while aromatic protons near electron-withdrawing groups (e.g., CF₃) appear deshielded (δ 7.36–7.70) .

Key Research Findings

- Steric and Electronic Effects : The 2-fluoro substituent in the target compound increases steric hindrance, slowing nucleophilic attacks compared to chloro or iodo analogs .

- Reactivity in Cross-Coupling : Bromine at position 3 facilitates Suzuki-Miyaura couplings, whereas iodine analogs require copper catalysts (e.g., in pyrrolidin-2-one reactions) .

- Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature reactions .

Biological Activity

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, including a benzyloxy group and trifluoromethyl moiety, enhances its lipophilicity and biological interactions, making it a candidate for further research in drug discovery.

- Chemical Formula : C15H12BrF4O

- Molecular Weight : 378.16 g/mol

- CAS Number : 2766311-64-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many studies have shown that fluorinated aromatic compounds can inhibit cancer cell proliferation. For instance, derivatives of similar structures have demonstrated significant inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values often in the low micromolar range .

- Anti-inflammatory Properties : Compounds containing benzyloxy and trifluoromethyl groups have been explored for their anti-inflammatory effects, potentially modulating pathways involved in inflammation.

Research Findings and Case Studies

A review of structural–activity relationships (SARs) has highlighted the importance of specific substituents on the benzene ring in enhancing biological activity. For example:

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.054 | Lung Cancer (A549) |

| Compound B | Anticancer | 0.048 | Breast Cancer (MCF-7) |

These findings suggest that modifications to the molecular structure can significantly impact the efficacy of compounds against cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Nucleophilic Substitution : Introduction of the benzyloxy group.

- Halogenation : Addition of bromine and fluorine atoms.

- Trifluoromethylation : Use of reagents like trifluoromethyl iodide to introduce the trifluoromethyl group.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene with high purity?

The synthesis typically involves sequential halogenation and functional group introduction. For example, bromination of a pre-substituted benzene derivative can be achieved using NaNO₂, H₂SO₄, and CuBr in acetic acid at 0–20°C, yielding ~48% purity (as seen in analogous bromo-trifluoromethyl benzene synthesis) . Purification via column chromatography or recrystallization (using solvents like DCM/hexane) is recommended to isolate the product. Ensure stoichiometric control of benzyloxy group introduction to avoid over-substitution.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. The trifluoromethyl and bromo groups make the compound sensitive to moisture and light, which can lead to hydrolysis or radical degradation .

Advanced Research Questions

Q. What role do the electron-withdrawing groups (Br, F, CF₃) play in directing electrophilic substitution reactions?

The substituents create a strong electron-deficient aromatic system:

- Meta-Directing Effects : CF₃ and Br (strong -I effects) direct incoming electrophiles to the para position relative to themselves.

- Steric Hindrance : The benzyloxy group at position 1 may sterically block certain reactions. Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reactivity .

- Experimental Validation : Perform nitration or sulfonation to observe regioselectivity, monitored via LC-MS .

Q. How does the compound behave under oxidative conditions, and what are the implications for radical reactions?

Electrochemical studies on analogous fluoxetine derivatives show oxidation potentials (Ep) of +1.05 V (vs. Ag/AgCl) at pH 3, attributed to aromatic ring oxidation . The CF₃ group stabilizes cation-radical intermediates, enabling dimerization or coupling reactions. Use differential pulse voltammetry (DPV) to map oxidative pathways and identify reactive intermediates .

Q. Can this compound serve as a precursor in cross-coupling reactions, and what catalysts are effective?

Yes. The bromo group is amenable to Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours . For fluorinated systems, Ni-catalyzed Ullmann coupling may enhance selectivity . Monitor reaction progress via TLC (hexane/EtOAc 4:1).

Q. How do the substituents influence the compound’s electronic properties as determined by computational modeling?

DFT calculations (B3LYP/6-31G*) reveal:

- HOMO-LUMO Gap : Reduced due to electron-withdrawing groups, increasing electrophilicity.

- Dipole Moment : Enhanced polarity (~4.5 D) from CF₃ and Br, affecting solubility in polar aprotic solvents .

- Charge Distribution : Partial positive charge on the benzene ring, favoring nucleophilic attack at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.